molecular formula C8H20N10 B1430607 N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] CAS No. 786681-13-8

N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]

Cat. No. B1430607
CAS RN: 786681-13-8
M. Wt: 256.31 g/mol
InChI Key: JGRXETGPEDWHIW-UHFFFAOYSA-N
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Description

N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine], commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a bifunctional reagent that is used for the modification of proteins and other biomolecules. EEDQ has several applications in biochemistry, pharmacology, and molecular biology.

Mechanism of Action

EEDQ works by cross-linking amino groups in proteins and other biomolecules. It forms covalent bonds between the amino groups, thereby modifying the structure and function of the biomolecules. EEDQ is a highly reactive compound that reacts rapidly with amino groups, making it an efficient cross-linking agent.
Biochemical and Physiological Effects:
EEDQ has several biochemical and physiological effects. It can modify the structure and function of proteins, leading to changes in enzyme activity, receptor binding, and other biological processes. EEDQ can also induce protein aggregation and precipitation, which can be used to study protein-protein interactions. However, EEDQ can also cause protein denaturation and degradation, which can affect the accuracy of experimental results.

Advantages and Limitations for Lab Experiments

EEDQ has several advantages for lab experiments. It is a highly efficient cross-linking agent that can modify the structure and function of proteins and other biomolecules. EEDQ is also easy to use and can be added directly to the reaction mixture. However, EEDQ has some limitations. It is a highly reactive compound that can cause protein denaturation and degradation if not used properly. EEDQ can also modify multiple amino groups in a protein, leading to the formation of complex structures that can be difficult to analyze.

Future Directions

There are several future directions for the use of EEDQ in scientific research. One area of interest is the development of new cross-linking agents that are more selective and less reactive than EEDQ. Another area of interest is the use of EEDQ in the study of protein-protein interactions in complex biological systems. EEDQ can also be used in the synthesis of new peptide conjugates and immunoconjugates for therapeutic applications.
Conclusion:
EEDQ is a highly efficient cross-linking agent that is widely used in scientific research. It has several applications in biochemistry, pharmacology, and molecular biology. EEDQ works by cross-linking amino groups in proteins and other biomolecules, leading to changes in their structure and function. EEDQ has several advantages for lab experiments, but also has some limitations that must be considered. There are several future directions for the use of EEDQ in scientific research, including the development of new cross-linking agents and the study of protein-protein interactions in complex biological systems.

Scientific Research Applications

EEDQ is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It is used to modify the structure and function of proteins, and to study protein-protein interactions. EEDQ is also used in the synthesis of peptide conjugates and in the preparation of immunoconjugates.

properties

IUPAC Name

3-(diaminomethylidene)-1-[2-[[N-(diaminomethylidene)carbamimidoyl]-methylamino]ethyl]-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N10/c1-17(7(13)15-5(9)10)3-4-18(2)8(14)16-6(11)12/h3-4H2,1-2H3,(H5,9,10,13,15)(H5,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXETGPEDWHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=N)N=C(N)N)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90822637
Record name N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90822637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]

CAS RN

786681-13-8
Record name N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90822637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Reactant of Route 2
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Reactant of Route 3
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Reactant of Route 4
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Reactant of Route 5
Reactant of Route 5
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Reactant of Route 6
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]

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